2,2-Dimethylbut-3-ynamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

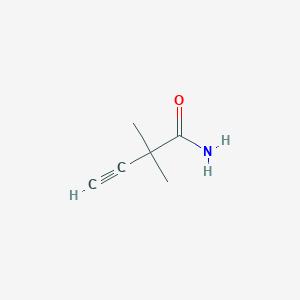

2,2-Dimethylbut-3-ynamide is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of a triple bond between the third and fourth carbon atoms and an amide functional group. This compound is part of the ynamide family, which is known for its unique reactivity due to the presence of a polarized triple bond adjacent to a nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbut-3-ynamide typically involves the reaction of 2,2-dimethylbut-3-yn-2-ol with an amide source under dehydrating conditions. One common method is the use of phosphorus oxychloride (POCl3) as a dehydrating agent. The reaction proceeds as follows: [ \text{2,2-dimethylbut-3-yn-2-ol} + \text{amide source} \xrightarrow{\text{POCl3}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as copper or palladium can further enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dimethylbut-3-ynamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Amide derivatives with various functional groups.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2,2-Dimethylbut-3-ynamide serves as a crucial building block in organic synthesis. It is particularly valuable for the formation of heterocyclic compounds and other complex organic molecules. The compound can undergo various reactions including:

- Oxidation : Converting the compound into carboxylic acids or ketones using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

- Reduction : Transforming the triple bond into alkenes or alkanes through hydrogenation processes using palladium catalysts.

- Substitution Reactions : The amide group can participate in nucleophilic substitutions, leading to diverse derivatives such as amides with various functional groups.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit potential biological activities. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines. The compound's reactivity allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.

Medicinal Chemistry

Drug Development

The compound is being investigated for its role in drug development, particularly for targeting specific enzymes or receptors involved in disease processes. Its unique structural features allow for the design of compounds that can selectively inhibit or activate biological pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. This includes applications in the formulation of polymers, coatings, and other advanced materials. The ability to scale up its synthesis using continuous flow reactors enhances its utility in industrial applications by improving yield and purity.

Mechanistic Insights

The mechanism of action for this compound involves its highly polarized triple bond, which makes it a reactive intermediate in various transformations. It can act as both a nucleophile and an electrophile depending on the reaction conditions, facilitating a wide range of chemical reactions.

Case Study 1: Peptide Synthesis

Recent advancements have highlighted the use of ynamide coupling reagents derived from compounds like this compound for peptide bond formation. These reagents have shown superiority in suppressing racemization during synthesis processes, making them ideal for constructing complex peptide structures without compromising stereochemistry .

Case Study 2: Anticancer Research

In a study evaluating various ynamide derivatives for anticancer activity, researchers found that specific modifications to the structure of this compound significantly enhanced its efficacy against certain cancer cell lines. This underscores the potential for tailored drug design based on structural variations of this compound.

Mécanisme D'action

The mechanism of action of 2,2-Dimethylbut-3-ynamide involves its highly polarized triple bond, which makes it a reactive intermediate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and receptors that interact with the amide or alkyne functional groups, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

2,2-Dimethylbut-3-yn-2-ol: A precursor in the synthesis of 2,2-Dimethylbut-3-ynamide.

2,2-Dimethylpent-4-ynamide: Another ynamide with a similar structure but different reactivity.

3-Butynamide: A simpler ynamide with a less complex structure.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its highly polarized triple bond adjacent to the amide group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Activité Biologique

2,2-Dimethylbut-3-ynamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as an ynamide, a functional group characterized by the presence of a carbon-carbon triple bond adjacent to a nitrogen atom. Its chemical structure can be represented as follows:

This compound is notable for its potential applications in drug development, particularly in the modulation of various biological pathways.

Research indicates that ynamides can act as versatile intermediates in organic synthesis and have shown promise in biological applications. The mechanisms through which this compound exerts its effects are still under investigation but are believed to involve interactions with specific protein targets and modulation of signaling pathways.

Key Biological Pathways

- CDK Modulation : Recent studies have highlighted the role of cyclin-dependent kinases (CDKs) in various diseases, including cancer and neurodegenerative disorders. This compound has been identified as a potential modulator of CDK8, which plays a crucial role in regulating IL-10 production in myeloid cells .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, suggesting a potential application in treating conditions characterized by excessive inflammation .

Case Studies

- In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition of CDK8 activity in myeloid cell lines. This inhibition correlated with reduced IL-10 production, indicating a possible therapeutic approach for inflammatory diseases .

- Toxicity Assessment : Preliminary toxicity studies revealed that the compound was well-tolerated at therapeutic doses with minimal cytotoxic effects on human hepatocytes. This suggests a favorable safety profile for further development .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propriétés

IUPAC Name |

2,2-dimethylbut-3-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROPZRNAXKKFKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.